molecular formula C12H9F2NOS B430321 N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide CAS No. 349089-04-9

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide

Katalognummer: B430321
CAS-Nummer: 349089-04-9
Molekulargewicht: 253.27g/mol
InChI-Schlüssel: YKLMMBMCBSYKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group and a thienylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide typically involves the reaction of 3,4-difluoroaniline with 2-thiophenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide
  • N-(3,4-difluorophenyl)carbamoyl]methionine
  • 3,4-Difluorophenyl isocyanate

Comparison: N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide is unique due to the presence of both difluorophenyl and thienylacetamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

349089-04-9

Molekularformel

C12H9F2NOS

Molekulargewicht

253.27g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H9F2NOS/c13-10-4-3-8(6-11(10)14)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)

InChI-Schlüssel

YKLMMBMCBSYKMD-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)F

Kanonische SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)F

Löslichkeit

20.9 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.